Ethyl 3-nitro-1-naphthoate

Description

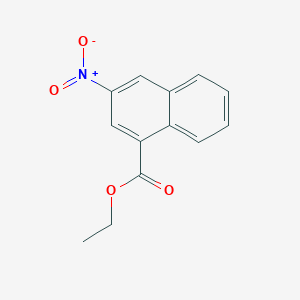

Ethyl 3-nitro-1-naphthoate (CAS: 91901-41-6) is a nitro-substituted naphthoate ester with a molecular formula of C₁₃H₁₁NO₄. The compound features a nitro group (-NO₂) at the 3-position and an ethyl ester (-COOEt) at the 1-position of the naphthalene ring.

Properties

Molecular Formula |

C13H11NO4 |

|---|---|

Molecular Weight |

245.23 g/mol |

IUPAC Name |

ethyl 3-nitronaphthalene-1-carboxylate |

InChI |

InChI=1S/C13H11NO4/c1-2-18-13(15)12-8-10(14(16)17)7-9-5-3-4-6-11(9)12/h3-8H,2H2,1H3 |

InChI Key |

KIYRVIZLFQWWMR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC2=CC=CC=C21)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis of the Ester Group

Under basic conditions, ethyl 3-nitro-1-naphthoate undergoes hydrolysis to form 3-nitro-1-naphthoic acid and ethanol. This reaction is catalyzed by aqueous sodium hydroxide or other strong bases, with typical yields exceeding 90%. The mechanism involves nucleophilic attack by hydroxide ions at the ester carbonyl, followed by elimination of the ethoxide group.

Conditions :

-

Reflux in aqueous NaOH (1–2 M)

-

Temperature: 80–100°C

-

Time: 2–4 hours

Applications :

-

Provides access to 3-nitro-1-naphthoic acid, a precursor for further functionalization (e.g., amidation, halogenation) .

Reduction of the Nitro Group

The nitro group in this compound is reduced to an amine under various conditions, enabling the synthesis of 3-amino-1-naphthoate derivatives.

Catalytic Hydrogenation

-

Reagents : H₂ gas (1–3 atm), Pd/C or Raney Ni catalyst

-

Conditions : Room temperature, 6–12 hours

-

Yield : 70–85%

-

Product : Ethyl 3-amino-1-naphthoate

Chemical Reduction

-

Reagents : NaBH₄/CuCl₂ or LiAlH₄/AlCl₃

-

Conditions :

Mechanism :

The nitro group undergoes a six-electron reduction via intermediates (nitroso → hydroxylamine → amine).

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nitro group activates the naphthalene ring for substitution at positions ortho and para to itself.

Halogenation

-

Reagents : N-bromosuccinimide (NBS) or Cl₂

-

Conditions :

Cyanation

Key Transformations

Mechanistic Insights

-

Nitro Group Effects : The -NO₂ group enhances electrophilicity at the 4-position of the naphthalene ring, directing substitutions and facilitating reductions .

-

Steric Considerations : The ester group at position 1 influences regioselectivity in cyclization reactions .

This compound’s versatility in hydrolysis, reduction, and substitution reactions underscores its utility in synthesizing complex aromatic systems. Its compatibility with diverse reagents and conditions makes it indispensable in medicinal chemistry and materials research.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between Ethyl 3-nitro-1-naphthoate and related compounds:

Key Observations:

Substituent Effects: The nitro group in this compound deactivates the naphthalene ring, directing electrophilic substitution to meta/para positions. In contrast, the amino group in Ethyl 3-amino-2-naphthoate activates the ring for electrophilic reactions . Hydroxyl (Ethyl 6-hydroxy-2-naphthoate) and methoxy (Methyl 5-methoxy-8-aryl-1-naphthoate) groups are electron-donating, altering solubility and reactivity compared to nitro derivatives .

Ester Position: Ethyl esters at the 1-position (this compound) may induce steric hindrance compared to 2-position esters (Ethyl 3-amino-2-naphthoate), affecting reaction pathways .

Synthetic Routes :

Q & A

Q. How do researchers differentiate between artifacts and genuine spectral signals in nitro-aromatic compounds?

- Methodological Answer : Run control experiments (e.g., reaction without substrate) to identify solvent or impurity peaks. Use deuterated solvents for NMR to eliminate proton exchange artifacts. Cross-validate IR peaks with theoretical spectra generated via computational tools (e.g., ORCA) .

Q. What frameworks support interdisciplinary integration of chemical and toxicological data for regulatory submissions?

- Methodological Answer : Align with the OECD’s Integrated Approach to Testing and Assessment (IATA). Combine in silico predictions (e.g., Read-Across) with in vitro assays (e.g., Ames test) to meet REACH requirements. Use tools like the "Risk of Bias Questionnaire" to ensure study robustness for regulatory review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.